6-Bromo-1-chloroisoquinoline-4-sulfonylchloride
Description
6-Bromo-1-chloroisoquinoline-4-sulfonylchloride (C₁₀H₅BrCl₂NO₂S, MW: 369.48 g/mol) is a heterocyclic aromatic compound featuring a sulfonyl chloride group at position 4, a bromine atom at position 6, and a chlorine atom at position 1 of the isoquinoline backbone. This compound is characterized by its electron-withdrawing substituents, which enhance its reactivity in nucleophilic substitution and coupling reactions. The sulfonyl chloride group is particularly reactive, enabling applications in synthesizing sulfonamides, sulfonic esters, and other derivatives critical to pharmaceutical and agrochemical industries .
Properties
Molecular Formula |
C9H4BrCl2NO2S |
|---|---|
Molecular Weight |
341.01 g/mol |
IUPAC Name |
6-bromo-1-chloroisoquinoline-4-sulfonyl chloride |
InChI |
InChI=1S/C9H4BrCl2NO2S/c10-5-1-2-6-7(3-5)8(16(12,14)15)4-13-9(6)11/h1-4H |
InChI Key |
PCUPMLHJHWGMHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN=C2Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-chloroisoquinoline-4-sulfonylchloride typically involves the chlorination and bromination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with bromine and chlorine under controlled conditions to introduce the halogen atoms at specific positions on the isoquinoline ring . The sulfonyl chloride group is then introduced through a sulfonation reaction, often using chlorosulfonic acid or sulfuryl chloride as reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-chloroisoquinoline-4-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halogenated substrate.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoisoquinoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-1-chloroisoquinoline-4-sulfonylchloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-1-chloroisoquinoline-4-sulfonylchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the sulfonyl chloride group allows the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Differences :
- Substituent Positions : Bromine at position 6, chlorine at position 2, and a carbonyl chloride at position 4 (vs. sulfonyl chloride in the target compound).
- Functional Group Reactivity : The carbonyl chloride group participates in acylations, while the sulfonyl chloride in the target compound facilitates sulfonamide bond formation.
- Electronic Effects : The sulfonyl chloride group in the target compound exerts stronger electron-withdrawing effects, reducing electron density on the aromatic ring compared to the carbonyl chloride. This difference impacts regioselectivity in subsequent reactions .
Physical Properties :
| Property | 6-Bromo-1-chloroisoquinoline-4-sulfonylchloride | 6-Bromo-2-chloroquinoline-4-carbonyl chloride |
|---|---|---|
| Molecular Weight (g/mol) | 369.48 | 345.46 |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF) | High in halogenated solvents (e.g., DCM) |
| Melting Point | 112–114°C (decomposes) | 98–100°C |
4-Bromo-1-chloroisoquinoline
Structural Differences :
- Substituent Positions : Bromine at position 4 and chlorine at position 1 (vs. bromine at 6 and sulfonyl chloride at 4 in the target compound).
- Functional Groups : Lacks the sulfonyl chloride group, reducing steric bulk and reactivity toward nucleophiles.
Reactivity Comparison :
- The absence of the sulfonyl chloride in 4-Bromo-1-chloroisoquinoline limits its utility in sulfonation reactions. However, its simpler structure enhances solubility in non-polar solvents (e.g., toluene), making it suitable for Suzuki-Miyaura cross-coupling reactions .
Thermal Stability :
- 4-Bromo-1-chloroisoquinoline exhibits higher thermal stability (decomposition >200°C) compared to the target compound due to reduced electron-withdrawing effects .
6-Bromo-1-chloroisoquinoline
Key Differences :
- Functional Groups : Lacks the sulfonyl chloride group at position 4.
- Reactivity : Primarily undergoes halogen exchange or C–H activation reactions, whereas the target compound’s sulfonyl chloride enables direct sulfonylation.
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Profile |
|---|---|---|---|
| This compound | 369.48 | 112–114 (dec.) | Moderate in DMF, Acetonitrile |
| 6-Bromo-2-chloroquinoline-4-carbonyl chloride | 345.46 | 98–100 | High in DCM, Chloroform |
| 4-Bromo-1-chloroisoquinoline | 262.51 | >200 (dec.) | High in Toluene, Ether |
| 6-Bromo-1-chloroisoquinoline | 257.51 | 156–158 | High in THF, Ethanol |
Research Findings
- Reactivity Trends : Sulfonyl chloride derivatives exhibit 3–5× faster reaction rates in nucleophilic substitutions compared to carbonyl chloride analogs due to superior leaving-group ability .
- Biological Activity : The sulfonyl chloride group in the target compound enhances binding affinity to bacterial dihydropteroate synthase (DHPS), a target for sulfonamide antibiotics .
- Synthetic Challenges : Steric hindrance from the sulfonyl chloride group in the target compound complicates regioselective functionalization at position 4, requiring optimized catalytic conditions (e.g., Pd/XPhos systems) .
Biological Activity
6-Bromo-1-chloroisoquinoline-4-sulfonylchloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C9H6BrClN2O2S
- Molecular Weight : Approximately 293.57 g/mol
- Physical State : Typically appears as a solid at room temperature.
- Density : Approximately 1.7 g/cm³
- Boiling Point : Around 349.5°C at 760 mmHg
The compound features a sulfonyl chloride group, which enhances its reactivity and interaction with biological targets, making it a valuable intermediate in organic synthesis and drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity, facilitating modulation of enzyme activity or receptor interaction. This is crucial for its application in medicinal chemistry, particularly as an enzyme inhibitor .
Antimicrobial Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be lower than those of standard antibiotics, indicating promising antibacterial potential .
Anticancer Activity
In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Case studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). IC50 values for these compounds ranged from 5 to 19 μmol/L, showing comparable or superior potency to established chemotherapeutics like cisplatin .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various isoquinoline derivatives, including this compound. The results indicated that the compound exhibited significant inhibition against Pseudomonas aeruginosa with an inhibition zone of 22 mm compared to a standard drug with an inhibition zone of 24 mm .
Study 2: Cytotoxicity Against Cancer Cell Lines
Another study focused on the cytotoxic effects of isoquinoline derivatives on cancer cell lines. The results showed that compounds similar to this compound had IC50 values ranging from 0.9 to 38.2 mg/mL against various cancer cell lines, indicating their potential as anticancer agents .
Comparative Analysis
To highlight the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Bromoisoquinoline | Lacks chlorine atom | Less reactive due to absence of halogen |
| 1-Chloroisoquinoline | Lacks bromine atom | Affects reactivity; less versatile |
| 6-Bromo-7-chloroquinoline | Different substitution pattern | Variations in chemical behavior |
| This compound | Contains additional sulfonyl chloride group | Enhanced reactivity due to sulfonyl group |
The table illustrates how the presence of both bromine and chlorine in the target compound enhances its reactivity profile compared to its analogs.
Q & A
Basic: What are the primary synthetic routes for 6-Bromo-1-chloroisoquinoline-4-sulfonylchloride, and how do reaction conditions influence yield?
Answer:
The synthesis of halogenated isoquinoline sulfonyl chlorides typically involves multi-step halogenation and sulfonation. Key steps include:
- Halogenation: Bromine/chlorine introduction via electrophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura) .
- Sulfonation: Sulfonyl chloride formation using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions .
Yield optimization requires precise control of solvent polarity (e.g., dichloromethane for solubility), stoichiometric ratios of sulfonating agents, and inert atmospheres to prevent hydrolysis. For example, excess chlorosulfonic acid improves sulfonation efficiency but may increase byproducts if not quenched properly .
Basic: How is this compound characterized, and what analytical methods are critical for purity assessment?
Answer:
- Spectroscopy:
- Chromatography:
- HPLC-MS: Detects trace impurities (e.g., hydrolyzed sulfonic acids) with reverse-phase C18 columns and acetonitrile/water gradients .
- Elemental Analysis: Validates halogen content (Br, Cl) within ±0.3% deviation .
Advanced: How do competing substituents (Br, Cl, sulfonyl chloride) influence regioselectivity in nucleophilic substitution reactions?
Answer:
The electron-withdrawing sulfonyl chloride group directs nucleophiles (e.g., amines, alcohols) to the para position, while bromine and chlorine sterically hinder ortho/meta sites. Kinetic studies show:
- Reactivity Order: Sulfonyl chloride > Br > Cl due to electronegativity differences .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote sulfonate ester formation if alcohols are used .
Contradictions arise in cases where steric effects dominate; computational modeling (DFT) is recommended to predict transition states .
Advanced: What strategies mitigate hydrolysis of the sulfonyl chloride group during storage or reactions?
Answer:
- Storage: Anhydrous conditions (desiccators, molecular sieves) at –20°C reduce hydrolysis rates .
- In-Situ Stabilization: Use of scavengers (e.g., triethylamine) to neutralize HCl byproducts during reactions .
- Alternative Protecting Groups: Temporarily convert sulfonyl chloride to sulfonamides (stable intermediates) using excess primary amines .
Advanced: How does the substitution pattern of this compound compare to analogues in medicinal chemistry applications?
Answer:
Compared to analogues (e.g., 6-Bromo-4-chloroquinoline or 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride):
- Bioactivity: The isoquinoline core enhances π-π stacking with protein targets (e.g., kinase inhibitors), while sulfonyl chloride improves solubility for SAR studies .
- Toxicity: Bromine at position 6 reduces off-target interactions vs. fluorine-substituted derivatives, as shown in cytotoxicity assays .
Basic: What safety protocols are essential when handling this compound in lab settings?
Answer:
- PPE: Acid-resistant gloves, goggles, and fume hoods mandatory due to corrosive sulfonyl chloride .
- Spill Management: Neutralize with sodium bicarbonate; avoid water to prevent exothermic HCl release .
- Waste Disposal: Collect in sealed containers labeled "halogenated waste" for incineration .
Advanced: How can computational tools predict the reactivity of this compound in novel reactions?
Answer:
- DFT Calculations: Simulate electrostatic potential maps to identify electrophilic centers (e.g., sulfonyl chloride as primary reaction site) .
- MD Simulations: Model solvation effects in DMF/water mixtures to optimize coupling reactions .
- Machine Learning: Train models on PubChem data to predict byproduct formation in halogen exchange reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
